Undecanedial

Description

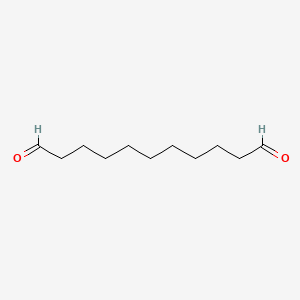

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

undecanedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h10-11H,1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWWBKIIYGLKHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCC=O)CCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20538956 | |

| Record name | Undecanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95540-67-3 | |

| Record name | Undecanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20538956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Undecanedial and Its Derivatives

Direct Synthetic Approaches to Undecanedial

The synthesis of α,ω-dialdehydes, including this compound, can be achieved through several established chemical routes. These methods typically involve the cleavage of cyclic systems or the functionalization of long-chain precursors.

Chemical Routes for α,ω-Dialdehyde Production

The production of α,ω-dialdehydes can be accomplished through various synthetic strategies, with ozonolysis and hydroformylation being prominent methods. libretexts.orgnumberanalytics.com

Ozonolysis: A common and effective method for generating dialdehydes is the oxidative cleavage of a carbon-carbon double bond within a cyclic alkene using ozone (O₃). libretexts.orgnumberanalytics.com For the synthesis of this compound, this would involve the ozonolysis of cycloundecene. The reaction proceeds through an unstable molozonide intermediate, which rearranges to a more stable ozonide. libretexts.org A subsequent reductive work-up, often using reagents like dimethyl sulfide (B99878) (DMS) or zinc, cleaves the ozonide to yield the desired dialdehyde (B1249045). libretexts.org

Hydroformylation: Another significant industrial process for aldehyde synthesis is hydroformylation, also known as the oxo process. oup.com This reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across a double bond, typically in the presence of a transition metal catalyst. For the synthesis of long-chain dialdehydes like this compound, α,ω-dienes can be utilized as starting materials. oup.com

A related approach involves the oxidation of terminal alcohols. For instance, 10-undecen-1-ol (B85765) can be oxidized to 10-undecenal (B94395) using methods like the Swern oxidation, which employs oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures. prepchem.com Subsequent ozonolysis of the terminal double bond in 10-undecenal would then yield 1,11-undecanedial.

| Starting Material | Reagents | Product | Method |

| Cycloundecene | 1. O₃ 2. Reductive work-up (e.g., DMS, Zn) | This compound | Ozonolysis |

| α,ω-diene | CO, H₂, Catalyst | This compound | Hydroformylation |

| 10-undecen-1-ol | 1. Oxalyl chloride, DMSO, Triethylamine 2. O₃, Reductive work-up | This compound | Swern Oxidation followed by Ozonolysis |

Optimization of this compound Synthesis

Optimization of dialdehyde synthesis often focuses on improving yield, selectivity, and reaction conditions. In the context of ozonolysis, a notable optimization involves performing the reaction in the presence of water. Ozonolysis of alkenes in a solvent mixture containing a small amount of water can lead directly to the formation of aldehydes, which circumvents the need for a separate reductive work-up step of the ozonide intermediate. organic-chemistry.org This one-step approach can enhance the efficiency and safety of the synthesis. organic-chemistry.org For example, conducting the ozonolysis of a suitable precursor in a 5% water/acetone solution at 0°C has been shown to cleanly and rapidly produce the corresponding carbonyl compounds. organic-chemistry.org

Dynamic Covalent Chemistry (DCC) in this compound-involved Syntheses

Dynamic Covalent Chemistry (DCC) has emerged as a powerful strategy for the template-free synthesis of complex molecular architectures, such as macrocycles and cages. This approach relies on the reversible formation of covalent bonds, allowing for "error-checking" and the thermodynamic selection of the most stable product from a library of potential structures. wiley.comacs.orgcoopbrebeuf.com

Fundamental Principles of Dynamic Covalent Assembly

DCC operates under conditions of thermodynamic equilibrium, where the components of a system are able to reversibly connect and disconnect. wiley.comacs.orgcoopbrebeuf.com This reversibility allows the system to correct any "mistakes" made during the assembly process, ultimately leading to the formation of the most thermodynamically stable product. wiley.com The process is governed by factors such as the geometry of the building blocks, reaction conditions, and the inherent stability of the final assembled structure. researchgate.net Common reversible reactions employed in DCC include the formation of imines, disulfides, boronate esters, and, relevant to this article, the acid-catalyzed condensation of phenols and aldehydes. researchgate.netnih.govrsc.org

The key principle is that while numerous kinetic products and oligomeric intermediates may form initially, the system will eventually converge on the most stable macrocyclic or caged structure, which often represents the thermodynamic minimum of the system. chinesechemsoc.org This self-correction mechanism is a hallmark of DCC and enables the efficient, one-pot synthesis of intricate molecular structures that would be challenging to prepare through traditional, irreversible synthetic routes. rsc.orgrsc.org

Condensation Reactions with Resorcinol (B1680541) and 1,11-Undecanedial

The acid-catalyzed condensation of resorcinol with α,ω-alkanedials is a well-documented example of DCC in action, leading to the formation of various macrocyclic structures. The specific outcome of the reaction is highly dependent on the length of the aliphatic chain of the dialdehyde.

Research has demonstrated that the condensation of resorcinol with 1,11-undecanedial, under thermodynamic control, selectively yields calixarene-trimer-type cyclic oligomers. oup.comresearchgate.netresearchgate.net This reaction is typically carried out in a solvent such as ethanol (B145695) in the presence of a strong acid catalyst like hydrogen chloride (HCl) at elevated temperatures. oup.comresearchgate.net

The length of the alkane chain in the dialdehyde plays a crucial role in determining the final structure. A study systematically investigating the reaction of resorcinol with various α,ω-alkanedials [(CH₂)m(CHO)₂] revealed a clear structure-property relationship. oup.comresearchgate.net

| Dialdehyde Chain Length (m in (CH₂)m) | Product Type | Specific Product from Resorcinol Condensation |

| 3 | Ladder Polymer | Calixarene (B151959) skeleton polymer |

| 4 | Water-wheel-like cyclic oligomer | Noria |

| 5, 7, 9 | Calixarene-dimer-type cyclic oligomer | Dimer-type oligomer |

| 6, 8, 10 | Calixarene-trimer-type cyclic oligomer | Trimer-type oligomer (from 1,11-undecanedial, m=9) |

Specifically, when the number of methylene (B1212753) units (m) in the dialdehyde is 9 (corresponding to 1,11-undecanedial), the system thermodynamically favors the formation of a calixarene-trimer-type cyclic oligomer. oup.comresearchgate.netresearchgate.net This selectivity is attributed to the optimal fit and reduced ring strain of the trimeric structure when linked by the eleven-carbon chains of this compound. In contrast, shorter or longer chains lead to the preferential formation of other structures, such as dimers or polymers, highlighting the precise control afforded by the principles of dynamic covalent chemistry. oup.comresearchgate.net

Catalytic Systems and Reaction Condition Effects on Selectivity

The selective synthesis of macrostructures using this compound and other α,ω-alkanedials often relies on Dynamic Covalent Chemistry (DCC). researchgate.nethiroshima-u.ac.jp This approach utilizes reversible reactions to allow for "error-checking" and self-correction, ultimately leading to the formation of the most thermodynamically stable product. acs.org

A common method involves the acid-catalyzed condensation of a dialdehyde with a phenol-based precursor. oup.com For instance, reacting α,ω-alkanedials with resorcinol in ethanol, using a hydrogen chloride (HCl) solution as the catalyst at 80°C for 48 hours, has been shown to yield specific products with high selectivity. researchgate.nethiroshima-u.ac.jpoup.com The selectivity for a particular macrocyclic architecture—be it a dimer, a trimer, or a polymer—is strongly dependent on the length of the aliphatic chain separating the two aldehyde groups of the dialdehyde. researchgate.nethiroshima-u.ac.jpoup.comresearchgate.net While shorter or longer chains may lead to different structures, the specific length of the this compound linker is crucial for directing the formation of trimeric assemblies. researchgate.nethiroshima-u.ac.jpoup.com

Synthesis of Noria-like Macrocycles Utilizing Related Dialdehydes and Phenolic Precursors

The term "Noria," meaning waterwheel, describes a specific type of large, wheel-like cyclic oligomer. researchgate.netresearchgate.net The classic Noria macrocycle is synthesized with high yield from the condensation of resorcinol and 1,5-pentanedial. researchgate.nethiroshima-u.ac.jpoup.com However, the structure of the resulting macrocycle is highly dependent on the length of the dialdehyde linker.

When 1,11-undecanedial is used in these condensation reactions with resorcinol, it selectively yields calixarene-trimer-type cyclic oligomers. researchgate.nethiroshima-u.ac.jpoup.comresearchgate.net This is in contrast to other dialdehydes, such as 1,6-hexanedial or 1,10-decanedial, which form dimer-type structures, or 1,4-butanedial, which results in a ladder polymer. researchgate.nethiroshima-u.ac.jpoup.com The synthesis of related Noria-like macrocycles, such as NoriaPY, NoriaMP, and NoriaEP, can also be achieved via DCC using phenolic precursors like pyrogallol, 3-methoxyphenol, and 3-ethoxyphenol. researchgate.nethiroshima-u.ac.jpdntb.gov.ua

Table 1: Effect of Dialdehyde Chain Length on Macrocycle Structure in Reaction with Resorcinol Data sourced from multiple studies on the condensation of α,ω-alkanedials with resorcinol. researchgate.nethiroshima-u.ac.jpoup.comresearchgate.net

| Dialdehyde Precursor | Aliphatic Chain [(CH₂)ₘ] | Resulting Product |

| 1,4-Butanedial | (CH₂)₂ | Ladder Polymer |

| 1,5-Pentanedial | (CH₂)₃ | Noria (Cyclic Oligomer) |

| 1,6-Hexanedial | (CH₂)₄ | Calixarene-Dimer |

| 1,7-Heptanedial | (CH₂)₅ | Calixarene-Trimer |

| 1,8-Octanedial | (CH₂)₆ | Calixarene-Dimer |

| 1,9-Nonanedial | (CH₂)₇ | Calixarene-Trimer |

| 1,10-Decanedial | (CH₂)₈ | Calixarene-Dimer |

| 1,11-Undecanedial | (CH₂)₉ | Calixarene-Trimer |

| 1,12-Dodecanedial | (CH₂)₁₀ | Calixarene-Dimer |

Construction of Triple-Ringed Arene Systems via this compound-Relevant DCC

The use of 1,11-undecanedial is pivotal in the construction of specific triple-ringed arene systems. The acid-catalyzed condensation of 1,11-undecanedial with resorcinol selectively produces calixarene-trimer-type cyclic oligomers. researchgate.nethiroshima-u.ac.jpoup.com These molecules are composed of three resorcinarene (B1253557) units linked together, forming a large macrocyclic structure. The formation of this trimeric system is a direct consequence of the geometric constraints imposed by the nine-carbon aliphatic chain of the this compound linker, which thermodynamically favors the triple-ringed architecture over other possibilities like dimers or polymers under DCC conditions. researchgate.nethiroshima-u.ac.jpoup.com While other complex structures like a triple-ringed mdpi.comarene have been synthesized via DCC, they involved different precursors such as 2-methylresorcinol (B147228) and m-benzenedicarbaldehyde. researchgate.nethiroshima-u.ac.jpacs.org

Derivatization Strategies for this compound-Based Scaffolds

Once the primary macrocyclic scaffold is constructed using this compound, further chemical modifications can be performed to alter its properties and introduce new functionalities.

Post-Synthetic Modification of this compound-Derived Macrocycles and Cages

Post-synthetic modification (PSM) is a powerful strategy for functionalizing pre-formed macrocycles without altering their core topology. acs.orgrsc.org This approach allows for the introduction of a wide range of chemical groups, tailoring the macrocycle for specific applications. For macrocycles derived from this compound and resorcinol, the numerous hydroxyl groups on the upper rim of the resorcinarene units and the aromatic rings themselves serve as prime targets for modification. chemeurope.com

Research on related Noria-type structures demonstrates the feasibility of this approach. For example, Noria macrocycles have been functionalized to include sulfonic acid groups, creating reusable Brønsted acid catalysts. researchgate.net In other work, pyrene (B120774) has been installed on the edges of nanographene structures through Pd-catalyzed cross-coupling reactions, a technique applicable to other complex aromatic systems. hiroshima-u.ac.jp Similarly, the modification of macrocyclic receptors through the regioselective opening of imidazolium (B1220033) rings has been shown to fundamentally alter the size, charge, and guest-binding behavior of the host molecule. rsc.orgnih.gov These examples highlight the potential for PSM to tune the properties of this compound-derived cages and macrocycles.

Regioselective Functionalization of this compound Motifs

Regioselective functionalization refers to the controlled chemical modification of a specific position on a molecule that has multiple potential reaction sites. For the large, complex macrocycles formed from this compound, achieving such selectivity is a significant synthetic challenge. nih.gov The strategy often involves the use of directing groups, which coordinate to a catalyst and orient it to activate a specific C-H bond on the substrate. memphis.edunih.gov

For instance, in indole (B1671886) chemistry, the N-pivaloyl group has been used to direct rhodium catalysts to functionalize the C7 position with high regioselectivity. nih.gov Similarly, palladium/norbornene co-catalyzed systems can selectively alkylate the C2 position of indoles. organic-chemistry.org While these methods have not been explicitly reported for this compound-based macrocycles, the principles are transferable. One could envision using the hydroxyl groups of the resorcinol units as directing groups to achieve selective functionalization (e.g., ortho-alkylation or arylation) on the aromatic rings of the macrocyclic framework, thereby installing new functionality at precise locations.

Synthetic Pathways to this compound Analogues (e.g., Undec-10-ynal)

The synthesis of analogues of this compound, where one or both aldehyde functionalities are replaced by other reactive groups, expands the toolkit for creating novel macrostructures. An important analogue is undec-10-ynal, which features a terminal alkyne group. This group is highly valuable for use in "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for macrocycle formation. cam.ac.uk

A straightforward synthetic pathway to undec-10-ynal starts from the commercially available precursor, 10-undecyn-1-ol. lookchem.com This primary alcohol can be readily oxidized to the corresponding aldehyde, undec-10-ynal, using standard laboratory reagents. Common methods for this transformation include the Swern oxidation or the use of pyridinium (B92312) chlorochromate (PCC). The resulting undec-10-ynal, possessing both an aldehyde and an alkyne, is a heterobifunctional molecule that can be used in sequential reactions to build complex molecular architectures.

Mechanistic Investigations and Reaction Pathways

Elucidation of Reaction Mechanisms in Dynamic Covalent Systems

Dynamic covalent chemistry (DCC) utilizes reversible reactions to generate libraries of compounds that can adapt their constitution in response to reaction conditions, ultimately leading to the thermodynamically most stable product(s). The reactions of undecanedial with amines to form imines are a classic example of this approach, enabling processes like self-assembly and error correction.

In the self-assembly of macrocycles from this compound and a diamine, the distribution of products—ranging from small cyclic oligomers to larger polymeric structures—is governed by the principles of thermodynamic and kinetic control. illinois.edulibretexts.org A reaction is under kinetic control when its outcome is determined by the rates of competing pathways; the product that forms fastest will predominate. youtube.com This is typically favored at lower temperatures, where reactions are effectively irreversible because there is insufficient energy to overcome the activation barrier for the reverse reaction. libretexts.orglibretexts.org Conversely, a reaction is under thermodynamic control when the product distribution reflects the relative stabilities of the products. libretexts.org This is achieved under conditions where the reactions are reversible (e.g., higher temperatures), allowing the system to equilibrate and favor the most stable species. youtube.com

For the condensation of this compound with a diamine like 1,2-diaminoethane, a variety of cyclic species ([1+1], [2+2], [3+3] macrocycles) and linear oligomers can form. Initially, under kinetic control, a mixture of various oligomers might be observed, with the distribution reflecting the statistical probability of ring closure. However, given sufficient time and conditions that permit bond reversion (e.g., the presence of a catalyst or heat), the system can correct initial "mistakes" and converge on the most thermodynamically stable macrocycle. Research on similar long-chain dialdehydes has shown that specific macrocyclic structures are often overwhelmingly favored at equilibrium. For instance, studies on the condensation of 1,11-undecanedial with resorcinol (B1680541) derivatives have demonstrated the selective formation of calixarene-trimer-type cyclic oligomers, indicating that this [3+3] macrocycle represents the thermodynamic minimum for that specific system. researchgate.net

The table below illustrates a hypothetical product distribution over time for the reaction of this compound and a diamine, demonstrating the shift from a kinetically controlled mixture to a thermodynamically favored product.

| Reaction Time (hours) | [1+1] Macrocycle (%) | [2+2] Macrocycle (%) | [3+3] Macrocycle (Thermodynamic Product) (%) | Linear Oligomers (%) | Control Type |

| 1 | 15 | 35 | 10 | 40 | Kinetic |

| 12 | 10 | 25 | 45 | 20 | Mixed |

| 48 | <5 | 10 | 80 | <5 | Thermodynamic |

| 96 | <2 | <5 | >90 | <3 | Thermodynamic |

This interactive table is based on established principles of dynamic covalent chemistry, where systems evolve over time from a mixture of kinetically accessible products to a single, most stable thermodynamic product.

The condensation reaction between the aldehyde groups of this compound and primary amines to form imines is often slow and requires catalysis. Acid catalysis is a common and effective strategy to accelerate this reaction. byjus.compharmaxchange.info The mechanism involves the protonation of the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon. pharmaxchange.infoyoutube.com

The key steps in the acid-catalyzed formation of an imine from this compound are:

Protonation of the Carbonyl: An acid catalyst (H-A) protonates one of the aldehyde's carbonyl oxygen atoms. This makes the carbonyl carbon much more susceptible to nucleophilic attack. pharmaxchange.info

Nucleophilic Attack: A primary amine attacks the activated carbonyl carbon, forming a protonated carbinolamine intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, making the hydroxyl group a better leaving group (water).

Dehydration: The hydroxyl group leaves as a water molecule, a process facilitated by the lone pair of electrons on the adjacent nitrogen atom. This step is often the rate-determining step and results in the formation of a resonance-stabilized iminium ion. youtube.com

Deprotonation: The conjugate base of the acid (A⁻) removes a proton from the nitrogen atom, regenerating the acid catalyst and yielding the final imine product. youtube.com

This catalytic cycle allows the reversible formation of imine bonds, which is crucial for the error-correction mechanisms inherent to dynamic covalent systems. acs.org The reversibility under acidic conditions ensures that the system can reach thermodynamic equilibrium. youtube.com

The principle of self-assembly describes the spontaneous organization of molecules into ordered structures. In the context of this compound, this is often seen in the formation of discrete, stable macrocycles from this compound and complementary diamines. The use of reversible imine chemistry is central to achieving high yields of a single desired product through a process known as "error-correction" or "proof-reading." acs.org

During the initial stages of a macrocyclization reaction, building blocks may connect in non-ideal ways, leading to kinetically favored but thermodynamically unstable structures, such as strained small rings or a mixture of linear oligomers. acs.org Because the imine bonds are reversible under the reaction conditions, these "incorrect" structures can disassemble back into their constituent this compound and diamine monomers. rsc.org These monomers are then free to re-assemble. Over time, this continuous process of assembly, disassembly, and re-assembly allows the system to explore many possible combinations until it settles into the most thermodynamically stable arrangement—typically a single, well-defined macrocycle. nih.govnih.gov

This error-correction capability is a hallmark of dynamic covalent chemistry and enables the synthesis of complex molecular architectures that would be difficult to obtain through traditional, irreversible covalent bond-forming reactions. acs.orgacs.org

Supramolecular Polymerization Mechanisms Involving Dialdehyde (B1249045) Monomers

Supramolecular polymerization involves the assembly of monomeric units into polymeric chains through non-covalent interactions or reversible covalent bonds. wiley-vch.de Dialdehydes like this compound can act as monomers in the formation of dynamic covalent polymers. The mechanism of polymerization is highly dependent on factors such as monomer concentration, solvent, and temperature.

Two primary mechanisms are often considered:

Isodesmic (or Non-Cooperative) Polymerization: In this mechanism, the energy of association for each monomer addition is constant, regardless of the length of the polymer chain. This typically results in a broad distribution of polymer chain lengths, with a significant population of monomers and short oligomers remaining at equilibrium.

Cooperative (or Nucleation-Elongation) Polymerization: This mechanism is characterized by a distinct nucleation phase and an elongation phase. rsc.org The initial formation of a nucleus (a small aggregate) is energetically unfavorable, but once formed, the subsequent addition of monomers to the growing chain (elongation) is much more favorable. rsc.org This leads to a sigmoidal growth curve and results in long polymer chains coexisting with a population of unreacted monomers at a specific critical concentration. nih.gov

For a flexible monomer like this compound, intramolecular cyclization to form a [1+1] macrocycle can be a significant competing reaction that hinders supramolecular polymerization. To favor polymerization, reaction conditions must be chosen to suppress this cyclization, such as using higher monomer concentrations. The long, flexible aliphatic chain of this compound can influence the morphology and properties of the resulting supramolecular polymer, potentially leading to materials with unique viscoelastic or self-healing properties.

Stereochemical Control and Chiral Induction in this compound Transformations

When achiral this compound reacts with a chiral building block, such as an enantiomerically pure diamine, the principles of stereochemical control and chiral induction become paramount. rijournals.comresearchgate.net This approach is a powerful tool for creating complex, chiral supramolecular structures from simple precursors. nih.gov

For example, the condensation of this compound with a C₂-symmetric chiral diamine (e.g., (1R,2R)-diaminocyclohexane) can lead to the formation of chiral macrocycles. The stereochemistry of the diamine dictates the three-dimensional arrangement of the resulting structure. The formation of new stereocenters during the reaction (e.g., at the imine carbon) is influenced by the existing chiral centers in the diamine, a process known as chiral induction. nih.gov

This typically results in the preferential formation of one diastereomer over others because the transition states leading to different diastereomers have different energies. reddit.com The reversibility of the imine formation allows for diastereomeric equilibration, where an initial mixture of diastereomers can re-equilibrate to favor the thermodynamically most stable one. This process can be used to synthesize a single, enantiomerically pure macrocyclic diastereomer in high yield. The use of chiral catalysts can also be employed to control the stereochemical outcome of reactions involving this compound. rijournals.comorganic-chemistry.org

Advanced Characterization Techniques for Undecanedial and Its Supramolecular Assemblies

Spectroscopic Analysis

Spectroscopic techniques are fundamental in elucidating the structural and electronic properties of undecanedial and its assemblies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed information about the structure and dynamics of molecules in solution. ceitec.cz

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within a molecule. ceitec.cz For this compound, the ¹H NMR spectrum would be expected to show characteristic signals for the aldehyde protons (CHO) and the protons of the methylene (B1212753) (CH₂) groups in the alkane chain. The chemical shifts of these protons, typically measured in parts per million (ppm), are influenced by their local electronic environment. libretexts.org For instance, the aldehyde protons would appear at a characteristic downfield position due to the electron-withdrawing nature of the carbonyl group. The integration of the peaks in a ¹H NMR spectrum corresponds to the relative number of protons giving rise to each signal. ceitec.cz While specific experimental data for this compound is not readily available in the provided search results, related compounds like 10-undecenal (B94395) show characteristic peaks that help in structural confirmation. chemicalbook.com

Diffusion-Ordered NMR Spectroscopy (DOSY): DOSY is a technique that separates the NMR signals of different species based on their diffusion coefficients, which is related to their size and shape. manchester.ac.uk This method is particularly useful for analyzing mixtures and studying the formation of supramolecular assemblies. rsc.org In the context of this compound, DOSY can be employed to monitor the formation of oligomers or larger cyclic structures. hiroshima-u.ac.jp By measuring the diffusion coefficients of the species in solution, it's possible to distinguish between the monomeric this compound and its self-assembled structures. nih.gov The technique has been successfully used to determine the molecular weight of polysaccharides and to characterize complex mixtures of natural products. rsc.orgnih.gov

Table 1: Representative ¹H NMR Chemical Shifts for Aldehydic Protons. (Note: This table is illustrative. Actual chemical shifts for this compound may vary based on solvent and experimental conditions.)

| Functional Group | Typical Chemical Shift (δ, ppm) |

| Aldehyde (R-CHO) | 9.0 - 10.0 |

| Methylene (α to CHO) | 2.2 - 2.5 |

| Methylene (chain) | 1.2 - 1.6 |

| Terminal Methyl (if present) | 0.8 - 1.0 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for analyzing large, non-volatile, and thermally fragile molecules, including supramolecular assemblies. libretexts.orgnih.gov In the analysis of this compound and its derivatives, ESI-MS can confirm the molecular weight of the monomer and identify the presence of oligomers or cyclic products by detecting their corresponding molecular ions. plos.org The technique is highly sensitive and can provide accurate mass measurements. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is another soft ionization technique particularly useful for the analysis of large biomolecules and polymers. autobio.com.cnbruker.com The sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. nih.gov For this compound assemblies, MALDI-TOF can provide information on the molecular weight distribution of oligomers and polymers. nih.gov The time-of-flight analyzer separates ions based on their m/z ratio, allowing for the determination of the masses of large supramolecular structures. nih.gov High-resolution MALDI-TOF/TOF instruments can also be used for structural characterization of the detected species. biotechannauniv.com

These spectroscopic methods probe the electronic and vibrational states of molecules, offering insights into their structure, bonding, and chiral properties.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a sample, which corresponds to electronic transitions within the molecule. azooptics.comtechnologynetworks.comwikipedia.org The aldehyde group in this compound contains a chromophore (C=O) that undergoes n→π* and π→π* transitions, leading to absorption in the UV region. The position and intensity of the absorption bands can provide information about the electronic structure and can be used to monitor changes upon the formation of supramolecular assemblies. unchainedlabs.comlibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. nist.gov The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to different functional groups. For this compound, a strong characteristic absorption band for the C=O stretching vibration of the aldehyde group would be expected around 1720-1740 cm⁻¹. The C-H stretching vibrations of the alkane chain would also be visible. epo.org Changes in the position and shape of these bands can indicate involvement in hydrogen bonding or other intermolecular interactions within a supramolecular assembly. nih.gov

Surface-Enhanced Infrared Absorption (SEIRA) Spectroscopy: SEIRA is a highly sensitive technique that enhances the infrared absorption of molecules adsorbed on certain metal nanostructures. rsc.orgspringernature.comxmu.edu.cnsciengine.com This enhancement allows for the detection of monolayers or even smaller amounts of analyte. springernature.comxmu.edu.cn SEIRA can be used to study the orientation and intermolecular interactions of this compound molecules within self-assembled monolayers on a metal surface. hiroshima-u.ac.jp The technique is sensitive to the properties of host-guest complexes and can provide insights into intermolecular interactions and structure. hiroshima-u.ac.jpmdpi.com

Table 2: Typical Infrared Absorption Frequencies for Key Functional Groups in this compound.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1740 - 1720 |

| Alkane (C-H) | Stretch | 2960 - 2850 |

| Aldehyde (C-H) | Stretch | 2830 - 2695 |

Luminescence spectroscopy encompasses techniques that measure the emission of light from a substance after it has absorbed energy.

Photoluminescence (PL) Spectroscopy: PL, which includes fluorescence and phosphorescence, involves the emission of photons from a molecule after it has been excited by the absorption of light. While simple aliphatic aldehydes like this compound are not typically highly fluorescent, the formation of certain supramolecular assemblies can lead to emergent photophysical properties, including photoluminescence. hiroshima-u.ac.jp For instance, the aggregation of specific nanographenes can lead to PL enhancement. hiroshima-u.ac.jp In the context of this compound, PL spectroscopy could be used to probe the formation of emissive supramolecular structures or to study energy transfer processes within host-guest complexes involving this compound-derived assemblies. oup.comresearchgate.net

Advanced Chromatographic Separation and Analysis

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. obrnutafaza.hr

For the analysis of this compound reaction products, HPLC is invaluable for separating and quantifying unreacted monomer, as well as various oligomeric and polymeric species that may have formed. chromatographyonline.com Different HPLC modes can be employed:

Size-Exclusion Chromatography (SEC): Also known as Gel Permeation Chromatography (GPC), SEC separates molecules based on their size in solution. obrnutafaza.hr This is particularly useful for analyzing the molecular weight distribution of oligomers and polymers formed from this compound. obrnutafaza.hr

Reversed-Phase HPLC (RP-HPLC): In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. This technique can separate oligomers based on differences in their chain length and structure. nih.gov Gradient elution, where the composition of the mobile phase is changed during the analysis, is often required to separate a wide range of oligomers. chromforum.org The combination of HPLC with mass spectrometry (LC-MS) provides a powerful tool for the identification of the separated oligomers. waters.com

High-Resolution Microscopic and Imaging Techniques

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of this compound-based supramolecular assemblies. nanoscience.com It utilizes a focused beam of electrons to scan the sample's surface, generating signals that provide information about topography and composition. nanoscience.comuiowa.edu SEM offers high-resolution imaging, often in the nanometer range, allowing for detailed examination of the size, shape, and arrangement of assembled structures. cnpem.brhitachi-hightech.com

For non-conductive organic samples like this compound assemblies, a conductive coating (e.g., gold or carbon) is often applied to prevent charging artifacts and improve image quality. uiowa.edu Alternatively, low-vacuum or environmental SEM (ESEM) modes can be used to image samples in their natural state without coating. cnpem.br The images produced reveal the three-dimensional appearance of the sample surface, providing insights into the organization of the supramolecular structures. researchgate.net For example, SEM has been used to confirm the fibrous morphologies of supramolecular polymers formed from related aldehyde and phenol (B47542) condensations. researchgate.net

Table 2: SEM Analysis of this compound-based Supramolecular Structures

| Parameter | Description | Insights Gained |

|---|---|---|

| Magnification | Typically 1,000x to 100,000x | Visualization of micro- and nanoscale features. |

| Accelerating Voltage | 1-30 kV | Controls the penetration depth of the electron beam. cnpem.br |

| Detector | Secondary Electron (SE) Detector | Provides high-resolution topographical images. nanoscience.com |

| Sample Preparation | Sputter coating with a conductive material | Prevents charging and enhances signal. uiowa.edu |

This table provides a general overview of SEM analysis. Specific parameters depend on the sample and the instrument used.

Atomic Force Microscopy (AFM) is an invaluable tool for characterizing the topography and mechanical properties of this compound assemblies at the nanoscale. fz-juelich.de AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. nih.gov By measuring the deflection of the cantilever, a high-resolution, three-dimensional image of the surface is generated. mdpi.com

AFM can be operated in various modes, such as tapping mode, which is gentle on soft samples and minimizes surface damage. nih.gov This technique has been successfully used to study the surface morphology of thin films and self-assembled monolayers. nih.govaps.orgnih.gov For this compound-based supramolecular structures, AFM can reveal details about their height, width, and periodicity on a substrate. For instance, AFM has been employed to study the fibrous structures of supramolecular polymers, providing data on their dimensions and arrangement. researchgate.nethiroshima-u.ac.jp

Table 3: AFM Characterization of this compound Supramolecular Assemblies

| Measurement Mode | Information Obtained | Relevance to this compound Assemblies |

|---|---|---|

| Topography | High-resolution 3D surface profile | Determines the size, shape, and organization of assemblies. researchgate.net |

| Phase Imaging | Variations in material properties (e.g., adhesion, stiffness) | Differentiates between different components or domains. |

| Force Spectroscopy | Mechanical properties like elasticity and adhesion | Provides insight into the intermolecular forces within the assembly. aps.org |

This table summarizes the types of information that can be obtained through AFM. The choice of mode depends on the research question.

Transmission Electron Microscopy (TEM) offers unparalleled resolution for examining the internal nanoscale structural details of this compound supramolecular assemblies. utexas.edunanosurf.com In TEM, a beam of electrons is transmitted through an ultra-thin sample, and the interactions of the electrons with the sample are used to form an image. nanosurf.comresearchgate.net This allows for the visualization of features at the atomic or near-atomic level. nih.govnih.gov

Sample preparation for TEM is crucial and typically involves dispersing the assemblies on a TEM grid or preparing ultra-thin sections. researchgate.netnrel.gov For organic materials, negative staining or cryogenic TEM (cryo-TEM) can be employed to enhance contrast and preserve the native structure. nih.gov TEM can reveal the morphology of individual nanostructures, such as vesicles, fibers, or sheets, and provide information on their internal organization. rsc.orgresearchgate.net For example, TEM has been instrumental in characterizing the size and shape of nanoparticles and the lamellar structures within self-assembled systems. measurlabs.comrafaldb.com

| Cryo-TEM | Imaging of flash-frozen samples in their native state. | Visualizes the solution-state structure without artifacts from drying or staining. nih.gov |

This table highlights key TEM techniques and their applications in studying this compound assemblies.

Other Specialized Analytical Methods

Dynamic Light Scattering (DLS) is a non-invasive technique used to determine the size distribution and aggregation state of supramolecular assemblies in solution. researchgate.netnih.gov DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in suspension. anton-paar.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, resulting in slower fluctuations. usp.orgmicrotrac.com

By analyzing the correlation of these intensity fluctuations over time, the diffusion coefficient of the particles can be determined. horiba.com The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the particles. microtrac.comanton-paar.com DLS is particularly well-suited for characterizing submicron particles and can provide information on the average particle size and the polydispersity of the sample. usp.orghoriba.com This technique is valuable for studying the formation and stability of this compound-based vesicles or other nano-assemblies in a liquid medium. nih.govnih.gov

Table 5: DLS for Characterizing this compound Supramolecular Assemblies

| Parameter | Information Provided | Significance for this compound Assemblies |

|---|---|---|

| Z-Average Diameter | Intensity-weighted mean hydrodynamic size. | Provides a general measure of the average assembly size. |

| Polydispersity Index (PDI) | A measure of the broadness of the size distribution. | Indicates the homogeneity of the assembly population. |

| Size Distribution by Intensity/Volume/Number | Shows the relative proportions of different sized particles. | Reveals the presence of multiple populations or aggregates. |

This table outlines the key parameters obtained from a DLS measurement and their relevance to the study of supramolecular assemblies.

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

Although specific crystallographic data for this compound is not extensively documented in publicly accessible databases, the methodology for its structural elucidation via XRD is well-established. The process would involve growing a suitable single crystal of this compound, which can be challenging for a flexible long-chain molecule. Once a crystal of adequate size and quality is obtained, it is mounted on a diffractometer and irradiated with monochromatic X-rays. nih.gov The resulting diffraction pattern is collected, and the data is processed to solve and refine the crystal structure. nih.gov

For a molecule like this compound, with its long, flexible aliphatic chain and terminal aldehyde groups, XRD analysis would reveal how these structural features influence the solid-state packing. Key insights would include the conformation of the undecane (B72203) chain (e.g., all-trans or gauche conformations), the nature of intermolecular interactions (such as van der Waals forces between the hydrocarbon chains), and any specific packing motifs dictated by the polar aldehyde groups.

In the absence of experimental data for this compound, a hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from a successful SC-XRD experiment. The values are representative of what might be expected for a similar long-chain aliphatic compound.

Table 1: Hypothetical Single-Crystal XRD Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₂₀O₂ |

| Formula Weight | 184.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.50 |

| b (Å) | 8.20 |

| c (Å) | 25.00 |

| α (°) | 90 |

| β (°) | 95.0 |

| γ (°) | 90 |

| Volume (ų) | 1122.9 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.089 |

This table is for illustrative purposes only and does not represent experimentally determined data for this compound.

Detailed Research Findings in Supramolecular Assemblies

The aldehyde functional groups of this compound are capable of participating in the formation of ordered supramolecular assemblies through non-covalent interactions, such as hydrogen bonding (with appropriate donors) or host-guest interactions. researchgate.net X-ray diffraction is an indispensable tool for characterizing the structure of these complex architectures.

Research on other aliphatic aldehydes has demonstrated that they can be incorporated into crystalline supramolecular frameworks. researchgate.netacs.org For instance, studies on pillararene-based hosts have shown that aliphatic aldehydes can be selectively adsorbed into the crystal lattice, leading to a structural transformation that can be monitored by XRD. acs.org The analysis of the resulting crystal structures reveals the precise binding mode of the aldehyde within the host cavity and the nature of the interactions stabilizing the assembly. researchgate.net

Theoretical and Computational Studies on Undecanedial Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ukm.my It is widely employed to calculate molecular geometries, energies, and other properties with a favorable balance of accuracy and computational cost. mdpi.com

Prediction of Molecular Conformations and Electronic Structure

The conformational landscape of a long-chain aliphatic molecule like undecanedial is complex due to the high number of rotatable bonds. DFT calculations can be used to determine the geometries and relative energies of different conformers. By optimizing the molecular structure, DFT can predict key parameters such as bond lengths, bond angles, and dihedral angles for the most stable ground-state conformation.

The electronic structure, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), can also be calculated. These parameters are crucial for understanding the molecule's reactivity, particularly the electrophilic nature of the carbonyl carbons and the potential for nucleophilic attack. For this compound, the two aldehyde groups represent the primary reactive sites.

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 184.27 g/mol | nih.gov |

| XLogP3 | 2.5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 9 | nih.gov |

| Exact Mass | 184.146329876 Da | nih.gov |

This data is generated by computational models and sourced from PubChem.

Computational Spectroscopic Property Prediction

DFT is a powerful tool for predicting vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the vibrational frequencies corresponding to different bond stretches and bends, a theoretical IR spectrum can be generated. mdpi.com Comparing this computed spectrum with experimental data allows for the validation of the calculated structure and the assignment of experimental peaks to specific vibrational modes. For this compound, key vibrational modes would include the characteristic C=O stretching of the aldehyde groups and the various C-H and C-C bond vibrations of the alkyl chain. In studies of similar molecules, a strong agreement between DFT-calculated spectra and experimental results has provided plausible models for supramolecular stacking. mdpi.com

Mechanistic Insights into Reaction Pathways and Transition States

DFT calculations are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. researchgate.netrsc.org This involves identifying reactants, products, intermediates, and, crucially, the transition state structures and their associated energy barriers (activation energies). For this compound, this approach could be used to study various reactions, such as its condensation with other molecules to form larger assemblies.

One significant application is in dynamic covalent chemistry, where this compound can react with other building blocks to form macrocycles. For example, it has been shown that 1,11-undecanedial reacts with resorcinol (B1680541) in the presence of an acid catalyst to selectively form calixarene-trimer-type cyclic oligomers. researchgate.net DFT could be used to model the stepwise formation of the imine or acetal (B89532) linkages in such reactions, comparing the energy barriers for the formation of different-sized oligomers (e.g., dimers vs. trimers) to explain the observed selectivity. researchgate.net Studies on other aldehydes have used DFT to explore reaction pathways for aldol-type additions and the formation of supramolecular networks. chemrxiv.orgnih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. nih.govnih.gov It provides a dynamic picture of molecular behavior, which is essential for understanding complex processes like self-assembly and host-guest interactions that occur on timescales beyond the reach of static quantum mechanical calculations.

Dynamics of Supramolecular Self-Assembly

Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. MD simulations can model the aggregation of molecules from a disordered state in solution to a final, stable nanostructure. mdpi.com

In the context of this compound, MD simulations would be invaluable for studying the formation of the calixarene-trimer-type cages mentioned previously. researchgate.net A simulation could start with multiple this compound and resorcinol molecules in a simulated solvent box. By applying a force field that describes the inter- and intramolecular forces, the simulation could track the molecules as they diffuse, collide, and react (via a reactive force field or multiscale model) to form the final cage structure. Such simulations can reveal:

The preferred aggregation pathways.

The role of the solvent in mediating interactions.

The stability of intermediate structures.

The conformational changes that molecules undergo during the assembly process.

Host-Guest Interaction Modeling in this compound-Derived Cages

Once a supramolecular cage is formed from this compound-based precursors, its most important function is often to act as a host for smaller guest molecules. acs.org MD simulations are a key tool for studying the thermodynamics and kinetics of these host-guest interactions. nih.govwhiterose.ac.uk

By placing a cage structure and potential guest molecules in a simulation, one can model the binding process. These simulations can be used to calculate the binding free energy, which indicates the strength of the interaction between the host and guest. This is crucial for predicting the selectivity of a cage for a specific guest over others. Furthermore, MD can provide detailed structural information about the host-guest complex, showing how the guest molecule is oriented within the host's cavity and how the flexible host may adapt its conformation to accommodate the guest. researchgate.netbiomedres.us

Table 2: Illustrative Binding Energy Data from a Hypothetical MD Simulation of an this compound-Derived Cage

| Guest Molecule | Predicted Binding Free Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Methane | -2.5 | Van der Waals |

| Benzene | -6.8 | Van der Waals, CH-π |

| Chloroform | -5.2 | Van der Waals, Halogen-π |

This table is for illustrative purposes only to show the type of data that can be generated from MD simulations. The values are not based on actual experimental or computational results for an this compound-derived cage.

Quantum Chemical Approaches for Reactivity and Energetics

While specific quantum chemical studies focusing exclusively on this compound are not extensively documented in publicly available literature, the reactivity and energetics of this long-chain dialdehyde (B1249045) can be thoroughly investigated using established computational methodologies. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, provide a powerful framework for understanding the electronic structure and predicting the chemical behavior of molecules like this compound. proceedings.scienceworldscientific.com These approaches allow for the detailed exploration of reaction mechanisms, transition states, and the thermodynamic and kinetic parameters that govern its transformations. acs.orgnih.gov

Core Methodologies for Analyzing this compound:

Density Functional Theory (DFT): This is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. rsc.org DFT has become a primary tool in computational chemistry due to its favorable balance of accuracy and computational cost, making it suitable for a molecule of this compound's size. proceedings.science Functionals such as B3LYP or M06-2X, combined with basis sets like 6-311++G(d,p), are commonly employed to model the reactions of aldehydes, including nucleophilic additions and oxidations. rsc.org For this compound, DFT calculations could elucidate the charge distribution, highlighting the electrophilic nature of the carbonyl carbons and the nucleophilic character of the carbonyl oxygens.

Ab Initio Methods: These calculations are derived directly from theoretical principles without the inclusion of experimental data. unimed.ac.idresearchgate.net Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) theory, while computationally more intensive, can offer higher accuracy for energetic calculations. tru.ca For a molecule like this compound, these methods could be applied to benchmark the energies of key stationary points on a potential energy surface, such as reactants, intermediates, transition states, and products for a given reaction. unimed.ac.idtru.ca

Investigating the Reactivity of Aldehyde Groups:

The two aldehyde functional groups at the termini of the undecane (B72203) chain are the primary centers of reactivity in this compound. Quantum chemical methods can quantify their behavior in several key reaction types:

Nucleophilic Addition: The carbonyl carbon of an aldehyde is electrophilic and susceptible to attack by nucleophiles. DFT calculations can model the addition of various nucleophiles (e.g., organometallic reagents, enolates, or amines) to one or both aldehyde groups. proceedings.science These calculations would yield the activation energy barriers for such additions, providing insight into the reaction kinetics. The calculations can also predict the thermodynamic stability of the resulting tetrahedral intermediates. researchgate.net

Hydrogen Abstraction and Oxidation: The aldehydic hydrogen is susceptible to abstraction by radicals, initiating oxidation processes. Ab initio and DFT methods can calculate the C-H bond dissociation energy (BDE) for the aldehyde groups in this compound, which is a key indicator of its susceptibility to autoxidation. acs.org Lower BDE values suggest higher reactivity towards radical-mediated oxidation to the corresponding carboxylic acid.

Energetics of Intramolecular Reactions: The presence of two aldehyde groups on a flexible eleven-carbon chain allows for the possibility of intramolecular reactions, such as cyclization via an aldol (B89426) condensation, under appropriate conditions. Computational studies can determine the geometric feasibility and the energetic profile of such cyclization pathways. This involves locating the transition state for the ring-closing step and calculating its energy relative to the open-chain dialdehyde. The long alkyl chain would likely result in a significant entropic penalty for cyclization. nih.gov

Hypothetical Quantum Chemical Data for this compound Reactivity:

| Parameter | Description | Hypothetical Value | Implication for Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | -7.2 eV | Indicates moderate electron-donating capability, likely from the oxygen lone pairs. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | -0.5 eV | A low LUMO energy suggests the carbonyl carbon is a good electrophilic site for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher reactivity. | 6.7 eV | Suggests good kinetic stability under standard conditions, but reactive towards specific reagents. |

| Mulliken Charge on C=O Carbon | Partial positive charge on the carbonyl carbon atom. | +0.45 e | Confirms the electrophilic nature of the carbonyl carbon, making it susceptible to nucleophiles. |

| Mulliken Charge on C=O Oxygen | Partial negative charge on the carbonyl oxygen atom. | -0.50 e | Indicates the nucleophilic character of the oxygen, which can be protonated under acidic conditions. unimed.ac.id |

| Aldehydic C-H Bond Dissociation Energy (BDE) | Energy required to homolytically cleave the C-H bond of the aldehyde group. | 87 kcal/mol | A relatively low BDE for a C-H bond, indicating susceptibility to radical-initiated oxidation. acs.org |

| Activation Energy for Nucleophilic Addition (e.g., with NH₃) | The energy barrier for the addition of a simple nucleophile to the carbonyl group. | 12.5 kcal/mol | A moderate activation barrier, suggesting the reaction proceeds readily, especially with stronger nucleophiles. proceedings.science |

These hypothetical values, based on typical results for aliphatic aldehydes, demonstrate how quantum chemical calculations can translate the structural features of this compound into quantitative measures of reactivity and energetics. proceedings.scienceacs.org

Applications of Undecanedial and Its Supramolecular Architectures in Advanced Materials Science

Porous Organic Materials and Covalent Organic Cages

Design and Synthesis of Undecanedial-Incorporated Cages and Frameworks

The synthesis of these complex structures often relies on dynamic covalent chemistry, a method that allows for the formation of thermodynamically stable products through reversible reactions. wikipedia.orgmagtech.com.cn This "error-correcting" process is key to achieving the high yields and well-defined structures necessary for functional materials. wikipedia.orgacs.org

One notable example involves the reaction of α, ω-alkanedials, including this compound, with resorcinol (B1680541) in the presence of an acid catalyst. oup.comresearchgate.net This reaction selectively produces calixarene-trimer-type cyclic oligomers. oup.comresearchgate.net Specifically, the reaction between resorcinol and 1,11-undecanedial yields these trimer structures, which are a type of macrocycle. oup.comresearchgate.net

The table below summarizes the selective formation of different cyclic oligomers from the reaction of resorcinol with various α, ω-alkanedials.

| α, ω-Alkanedial | Product Type |

| 1,7-heptanedial | Calixarene-trimer-type cyclic oligomer |

| 1,9-nonanedial | Calixarene-trimer-type cyclic oligomer |

| 1,11-undecanedial | Calixarene-trimer-type cyclic oligomer |

| 1,6-hexanedial | Calixarene-dimer-type cyclic oligomer |

| 1,8-octanedial | Calixarene-dimer-type cyclic oligomer |

| 1,10-decanedial | Calixarene-dimer-type cyclic oligomer |

| 1,12-dodecanedial | Calixarene-dimer-type cyclic oligomer |

| 1,5-Pentanedial | Noria (water-wheel-like cyclic oligomer) |

| 1,4-butanedial | Ladder polymer with calixarene (B151959) skeletons |

Engineering of Cavity Properties for Molecular Recognition and Encapsulation

A key feature of covalent organic cages is their internal cavity, which can be tailored to recognize and encapsulate specific "guest" molecules. acs.orgmdpi.comrsc.org This "host-guest" chemistry is analogous to the way enzymes bind to their substrates. acs.org The size, shape, and chemical environment of the cavity can be precisely controlled through the design of the molecular building blocks. wikipedia.orgacs.org

This ability to engineer the cavity allows for a high degree of selectivity in molecular recognition and encapsulation. acs.orguvic.ca For instance, the cavity of a cage can be designed to have a specific hydrophobicity or electrostatic potential to optimize the binding of a target molecule. upv.es This has significant implications for applications such as drug delivery, where a cage could be designed to encapsulate a drug molecule and release it under specific conditions. upv.es

Supramolecular Polymers and Macromolecular Assemblies

Supramolecular polymers are long chains of monomeric units held together by reversible, non-covalent bonds, such as hydrogen bonds or π-π stacking. wikipedia.org This contrasts with traditional polymers, which are formed by strong, covalent bonds. The reversible nature of the bonds in supramolecular polymers gives them unique properties, including the ability to self-heal. wikipedia.org

Self-Assembled Polymeric Systems for Novel Material Properties

The self-assembly of this compound-based building blocks can lead to the formation of complex and functional supramolecular polymers. For example, bisresorcinarenes, formed from the reaction of resorcinol and bisdimethoxyacetals, can self-assemble in the presence of ethanol (B145695) to form supramolecular polymers with fibrous morphologies. researchgate.net These assemblies are driven by hydrogen bonding interactions. researchgate.net

The fusion of supramolecular polymers with conventional polymers has led to the development of novel materials like supramolecular star polymers. hiroshima-u.ac.jp These materials exhibit unique properties and have potential applications in various fields.

Control of Helicity and Chirality in this compound-Based Polymeric Structures

In some systems, the chirality of the building blocks can directly influence the helicity of the resulting supramolecular polymer. hiroshima-u.ac.jp For example, the use of binaphthyl linkers with specific (R)- or (S)-configurations has been shown to induce right- and left-handed helical structures, respectively, in supramolecular polymer chains. hiroshima-u.ac.jp Light can also be used as an external stimulus to control the chirality of helical structures in a non-invasive way, offering precise spatiotemporal control. nih.gov

Catalysis and Sensing Platforms

The unique properties of this compound-based materials also make them promising candidates for applications in catalysis and sensing. frontiersin.org

The defined cavities of covalent organic cages can act as "molecular flasks," providing a confined environment for chemical reactions to take place. magtech.com.cnuvic.ca This can lead to enhanced reaction rates and selectivity. Porous organic materials, with their high surface area and tunable functionality, can also serve as supports for catalytic nanoparticles, known as nanozymes. nih.govrsc.org These nanozymes can mimic the catalytic activity of natural enzymes and are used in a variety of sensing applications. nih.gov

In the realm of sensing, molecularly imprinted polymers (MIPs) are used as artificial recognition elements. nih.gov By creating an MIP with catalytic activity, it is possible to develop highly sensitive and selective electrochemical sensors for various substances. nih.gov The development of advanced materials with tailored properties is crucial for creating the next generation of catalysts and sensors. case.edumdpi.com

This compound-Derived Scaffolds as Hosts for Catalytic Reactions (e.g., Brønsted Acid Catalysis from Noria Derivatives)

The unique "water-wheel" like structure of Noria, synthesized from precursors including this compound, makes it an exceptional scaffold for catalytic applications. oup.comhiroshima-u.ac.jpbham.ac.uk By chemically modifying this macrocycle, it is possible to introduce a high density of catalytic sites within a defined, reusable structure. A prominent example is the development of potent Brønsted acid catalysts from sulfonated Noria derivatives. bham.ac.uk Brønsted acids are chemical species that act as proton (H⁺) donors and are fundamental in catalyzing a wide array of organic reactions. nih.gov

Researchers have successfully synthesized derivatives of the Noria macrocycle featuring multiple sulfonic acid groups. bham.ac.uk These functionalized macrocycles serve as highly efficient and reusable Brønsted acid catalysts for important organic syntheses, such as the Biginelli synthesis of dihydropyrimidinones and the Pechmann synthesis of coumarins. bham.ac.uk

The superior catalytic efficiency of these Noria-based scaffolds stems from their supramolecular structure. The macrocyclic framework pre-organizes the substrate molecules, directing them to interact effectively with the sulfonic acid catalytic sites. bham.ac.uk This directed interaction enhances the reaction rates compared to other types of sulfonic acid catalysts, including monomeric, non-macrocyclic, and polymeric versions. bham.ac.uk The ability to recover and reuse these catalysts without significant loss of activity highlights their potential for developing more sustainable chemical processes. bham.ac.uk

| Catalyst | Reaction Type | Key Research Findings | Citation |

|---|---|---|---|

| Sulfonated Noria Derivative | Brønsted Acid Catalysis (Biginelli Synthesis) | Acts as a reusable and highly efficient catalyst for synthesizing dihydropyrimidinones. The supramolecular structure enhances catalytic efficiency. | bham.ac.uk |

| Sulfonated Noria Derivative | Brønsted Acid Catalysis (Pechmann Synthesis) | Demonstrated utility as a reusable catalyst for coumarin (B35378) synthesis, outperforming other sulfonic acid catalysts. | bham.ac.uk |

Development of Molecular Sensing Systems Based on Selective Binding

The same structural features that make this compound-derived macrocycles effective catalytic hosts also make them prime candidates for the development of advanced molecular sensing systems. The core principle of these systems lies in selective molecular recognition, often described by a "lock and key" model, where a host molecule possesses a cavity or binding site precisely shaped to bind a specific guest molecule. rsc.org The Noria macrocycle, with its well-defined central cavity and peripheral pockets, is an excellent example of such a host. researchgate.netresearchgate.net This host-guest chemistry can be harnessed to create sensors that detect specific ions, neutral molecules, or biomolecules. bham.ac.uknih.govfrontiersin.org

The selective binding capabilities of Noria and its derivatives have been demonstrated in various applications:

Gas Sensing: Noria exhibits a high affinity and selectivity for xenon (Xe) gas. researchgate.netosti.gov Its tailored pore size and unique cavity structure allow for specific non-bonding interactions with Xe atoms, enabling its selective capture over other noble gases like krypton (Kr). researchgate.netosti.gov This property is crucial for developing materials for gas separation and sensing.

Ion Sensing: Functionalized Noria derivatives have shown remarkable selectivity for specific metal ions. For instance, a carboxylic ester derivative of Noria demonstrates high selectivity for rubidium ions (Rb⁺). researchgate.net Furthermore, by manipulating the pH, Noria can be used for the selective reduction and recovery of gold (Au(III)) from solutions containing a mixture of different metal ions, showcasing its potential in both environmental remediation and precious metal sensing. researchgate.net

Biomolecule Sensing: A water-soluble Noria derivative, synthesized to contain twelve sulfonatomethyl groups, has been studied for its ability to bind various amino acids in aqueous solutions. digitellinc.com This demonstrates the potential for developing sensors capable of detecting specific biological building blocks. The binding events can be monitored through various analytical techniques, forming the basis of a sensing mechanism. digitellinc.com

The development of these sensing systems relies on the principle that the binding of a target analyte (guest) to the Noria-based receptor (host) triggers a measurable signal. This signal can be optical (e.g., a change in fluorescence), electrochemical, or gravimetric, allowing for the quantitative detection of the target molecule. nih.govacs.org The versatility and tunability of the Noria scaffold, derived from this compound, make it a highly promising platform for creating the next generation of selective and sensitive molecular sensors. oup.comrsc.org

| Noria Derivative/System | Target Guest Molecule | Basis of Selectivity / Application | Citation |

|---|---|---|---|

| Noria (crystalline solid) | Xenon (Xe) Gas | Tailored pore size and cavity structure lead to specific non-bonding interactions, allowing selective adsorption over Krypton (Kr). | researchgate.netosti.gov |

| Carboxylic Ester Derivative of Noria | Rubidium Ion (Rb⁺) | The macrocyclic cavity shows high selectivity for complexing Rb⁺ over other alkali metal ions. | researchgate.net |

| Noria (pH-dependent) | Gold(III) Ion (Au³⁺) | pH adjustment allows for the selective reduction and recovery of Au(III) from mixed metal ion solutions. | researchgate.net |

| Water-Soluble Polyanionic Noria | Amino Acids | Exterior binding pockets on the water-soluble macrocycle enable binding studies with various amino acids in aqueous media. | digitellinc.com |

Future Research Directions and Emerging Paradigms

Integration of Undecanedial in Multi-Component Supramolecular Systems

A significant example of this is the use of α,ω-alkanedials in condensation reactions with phenols like resorcinol (B1680541) under thermodynamic control. researchgate.net Research has demonstrated that the length of the alkane chain in the dialdehyde (B1249045) is a critical factor in determining the final structure of the product. Specifically, the reaction between 1,11-undecanedial and resorcinol, catalyzed by hydrogen chloride, selectively yields calixarene-trimer-type cyclic oligomers. researchgate.net This contrasts with shorter or longer alkanedials, which form different structures such as ladder polymers or calixarene-dimers. researchgate.net This selectivity highlights how this compound's specific chain length can be used to program the formation of a desired supramolecular architecture.

Future work in this area will likely explore the incorporation of this compound into more complex multi-component systems, potentially involving different types of building blocks to create hetero-supramolecular structures with advanced functions. guanglu.xyzmarchesanlab.com The goal is to move beyond simple host-guest systems to develop materials where this compound is a key component in creating large, organized assemblies with emergent properties. encyclopedia.pub

Exploration of Novel Dynamic Covalent Chemistries for Tailored Architectures

Dynamic Covalent Chemistry (DCC) utilizes reversible covalent bond formation to allow for error correction and thermodynamic product selection. wiley.com This approach is particularly powerful for synthesizing complex, discrete molecular architectures like macrocycles and cages that are difficult to obtain through traditional irreversible synthesis. wiley.comresearchgate.net The aldehyde functional groups of this compound are well-suited for several types of dynamic covalent reactions, including imine, acetal (B89532), and boronic ester formation. researchgate.netresearchgate.net

The acid-catalyzed condensation of this compound with resorcinol is a prime example of DCC in action. researchgate.net The reaction proceeds under thermodynamic equilibrium, allowing the system to "proofread" and self-correct, ultimately forming the most stable product, the calixarene-trimer. researchgate.net This strategy avoids the formation of a complex mixture of oligomers and polymers, instead yielding a well-defined macrocyclic structure.

Emerging research is focused on expanding the toolkit of DCC reactions applicable to this compound. fao.org This includes exploring different catalysts and reaction conditions to tune the equilibrium and kinetics of bond formation. By combining this compound with other multifunctional building blocks, novel and intricate architectures such as interlocking rings (catenanes) or molecular knots could be achieved. The reversible nature of these bonds could also be harnessed to create responsive materials that can be assembled or disassembled on demand by changing environmental conditions like pH or temperature. wur.nl

Rational Design Principles for this compound-Based Functional Materials

The ability to predict and control the structure and function of a material based on its constituent parts is a central goal of materials science. sdstate.edu For this compound-based materials, rational design principles are beginning to emerge that connect its molecular characteristics to the macroscopic properties of the final product. The most critical design elements are the length and flexibility of the C9 alkyl chain and the reactivity of the terminal aldehyde groups.

Research on the reaction of various α,ω-alkanedials with resorcinol has provided a clear design principle based on chain length. researchgate.net The flexibility and specific length of the this compound linker pre-organize the resorcinol units in such a way that the formation of a trimeric macrocycle is thermodynamically favored. This "odd-even" effect, where dialdehydes with an odd number of methylene (B1212753) groups (like this compound, with nine) favor different structures than those with an even number, is a powerful tool for predictive synthesis.

The table below summarizes the selective formation of different architectures based on the length of the alkanedial linker in reactions with resorcinol, illustrating a key principle of rational design.

| Alkanedial Precursor | Alkane Chain Structure | Predominant Product Architecture |

| 1,4-Butanedial | (CH₂)₂ | Ladder Polymer |

| 1,5-Pentanedial | (CH₂)₃ | Noria (Cyclic Oligomer) |

| 1,6-Hexanedial | (CH₂)₄ | Calixarene-Dimer |

| 1,7-Heptanedial | (CH₂)₅ | Calixarene-Trimer |

| 1,9-Nonanedial | (CH₂)₇ | Calixarene-Trimer |

| 1,11-Undecanedial | (CH₂)₉ | Calixarene-Trimer |

This table is based on findings from studies on the application of dynamic covalent chemistry to the reaction system of resorcinol and α,ω-alkanedials. researchgate.net

Future design principles will aim to incorporate other functional groups into the this compound backbone or use it as a cross-linker in polymer networks to create materials with specific mechanical, thermal, or chemical properties. hiroshima-u.ac.jpnih.gov

Advanced Computational Modeling for Predictive Material Design and Optimization

Computational modeling has become an indispensable tool for accelerating the discovery and optimization of new materials. acs.orgresearchgate.net Techniques such as Density Functional Theory (DFT) and molecular dynamics simulations can provide deep insights into the structure, stability, and properties of complex molecular systems, often guiding experimental efforts. hiroshima-u.ac.jp

In the context of this compound, computational methods can be used to:

Predict Reaction Outcomes: By calculating the formation energies of various possible products (e.g., dimers, trimers, polymers), computational models can predict the most thermodynamically stable architecture, complementing experimental findings from DCC. researchgate.net This is particularly useful for screening different combinations of building blocks before committing to laboratory synthesis.

Analyze Conformations: The flexible nine-carbon chain of this compound allows for numerous possible conformations. Computational studies can identify the lowest-energy conformations of this compound-based macrocycles and predict how they might interact with guest molecules or pack in the solid state. hiroshima-u.ac.jp

Simulate Material Properties: For porous materials derived from this compound, such as molecular cages or frameworks, computational models can predict properties like surface area, pore size, and gas adsorption selectivity. acs.org This allows for the in-silico design of materials tailored for specific applications like molecular separations or catalysis. researchgate.net